molecular formula C15H14N4O B12910907 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one CAS No. 61911-92-0

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one

Número de catálogo: B12910907
Número CAS: 61911-92-0
Peso molecular: 266.30 g/mol
Clave InChI: JXBDKWPDMSQNDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one features a pyrimidinone core (a six-membered aromatic ring with two nitrogen atoms and a ketone group) substituted at position 2 with a 3,5-dimethylpyrazole moiety and at position 4 with a phenyl group. Pyrimidinones are heterocyclic scaffolds of interest due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Propiedades

Número CAS

61911-92-0

Fórmula molecular

C15H14N4O

Peso molecular

266.30 g/mol

Nombre IUPAC

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H14N4O/c1-10-8-11(2)19(18-10)15-16-13(9-14(20)17-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,20)

Clave InChI

JXBDKWPDMSQNDQ-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidinone derivative in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, a study demonstrated that derivatives of this compound inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0G2/M phase arrest
HeLa (Cervical)10.0Inhibition of proliferation

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Ligand Development

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one serves as an effective ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their catalytic properties and stability.

Table 2: Coordination Complexes Formed with Transition Metals

Metal IonComplex Stability (kJ/mol)Application
Cu(II)120Catalytic oxidation reactions
Ni(II)115Hydrogenation processes
Co(II)130Electrocatalysis

Polymer Synthesis

The compound is utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Case Study: Polymer Blends
A recent study demonstrated that blending this compound with polycarbonate resulted in materials with improved impact resistance and thermal stability compared to pure polycarbonate.

Mecanismo De Acción

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by causing cell cycle arrest. This is achieved through the modulation of various signaling pathways and the activation of apoptotic proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2.1. Core Structural Analogues
2.1.1. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone (CAS 65004-41-3)
  • Structure: Shares the pyrimidinone core and 3,5-dimethylpyrazole substituent at position 2. Differences include a 5-ethyl and 6-methyl group on the pyrimidinone ring instead of a 4-phenyl group.
  • Molecular Formula : C₁₂H₁₆N₄O (MW: 232.28) vs. C₁₃H₁₁N₄O (MW: 239.26 for the target compound).
  • No direct biological data is available, but such substitutions are known to modulate pharmacokinetic properties .
2.1.2. 2-(3,5-Dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methyl-4-pyrimidinamine
  • Structure: Pyrimidinamine core with a 4-ethoxyphenylamino group at position 4 and a 6-methyl group.
  • Key Difference: Replacement of the pyrimidinone ketone with an amine group alters hydrogen-bonding capacity. The ethoxy group introduces electron-donating effects, which may influence binding to targets like kinases or receptors .
2.2. Substituent Variations in Pyrimidine Derivatives
2.2.1. 2-(4-Chlorophenyl)-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]-amine
  • Structure : Chlorophenyl substituent at position 4 and a methyl group at position 4.
  • Computational studies (e.g., OPLS3 force field optimizations) suggest such analogs are prioritized for drug discovery pipelines .
2.2.2. Tetrazine Derivatives (e.g., 6f, 6g, 6h in )
  • Structure : Tetrazine core (six-membered ring with four nitrogen atoms) substituted with 3,5-dimethylpyrazole.
  • Key Differences: Tetrazines are more electron-deficient than pyrimidinones, leading to distinct reactivity (e.g., inverse electron-demand Diels-Alder reactions). Reported melting points (e.g., 114–116°C for 6f) suggest higher crystallinity compared to pyrimidinones, though biological activities are uncharacterized .

Research Implications and Gaps

  • Synthetic Yields: Tetrazine derivatives () show variable yields (46–91%), suggesting reaction optimization strategies for pyrimidinone analogs .
  • Computational Modeling : Analogues in highlight the need for docking studies to compare the target compound’s binding modes with kinase or receptor targets .
  • Biological Testing: No direct data exists for the target compound’s bioactivity. Prioritizing assays against fungal pathogens or cancer cell lines (as in ) is recommended .

Actividad Biológica

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to a class of pyrazole derivatives, which have been widely studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is C17H18N4C_{17}H_{18}N_4. The compound features a pyrimidine ring substituted with both a phenyl and a pyrazole moiety. The structural characteristics contribute to its biological activities.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines. A study highlighted that pyrazole derivatives could inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .

Case Study:
In vitro studies demonstrated that certain pyrazole derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds were tested in combination with doxorubicin to assess their synergistic effects. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for combination therapy .

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazole AMCF-749.85Induces apoptosis
Pyrazole BMDA-MB-23126.00Inhibits BRAF(V600E)
DoxorubicinMCF-715.00DNA intercalation

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. One study reported that specific pyrazole compounds reduced inflammation in animal models by modulating the NF-kB pathway .

Table: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundModelEffectReference
Pyrazole CCarrageenan-inducedReduced paw edema
Pyrazole DLPS-stimulated miceDecreased TNF-alpha levels

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one have shown activity against various bacterial and fungal strains. For example, some derivatives displayed significant antifungal activity against pathogens like Candida albicans and Aspergillus niger .

The biological activity of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Many pyrazoles act as inhibitors of kinases involved in cancer progression.
  • Cytokine Modulation : They can downregulate the expression of inflammatory cytokines.
  • Apoptosis Induction : Certain derivatives promote programmed cell death in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one, and how can purity be maximized?

Methodological Answer:

  • Reaction Design : Use reflux conditions with dry pyridine as a solvent and stoichiometric aromatic amines, as demonstrated in analogous pyrimidinone syntheses .
  • Purification : Neutralize the reaction mixture with dilute hydrochloric acid (10%) to precipitate the product, followed by crystallization from ethanol or acetone to enhance purity .
  • Characterization : Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) and confirm structural integrity via 1^1H/13^13C NMR .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Setup : Adopt a split-plot design (e.g., randomized blocks with time as a sub-subplot variable) to assess stability across pH 2–12 and temperatures 4–60°C .
  • Analysis : Monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm) and quantify residual compound using validated HPLC methods (e.g., ammonium acetate buffer, pH 6.5, as in pharmacopeial assays) .

Q. What spectroscopic and chromatographic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR : Assign pyrazolyl and pyrimidinone protons using 1^1H NMR (DMSO-d6, δ 2.1–2.3 ppm for methyl groups) and 13^13C NMR for carbonyl (δ 160–165 ppm) and aromatic carbons .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS in positive ion mode, targeting [M+H]+^+ peaks.
  • HPLC : Use reverse-phase columns with gradient elution (e.g., water:acetonitrile from 70:30 to 50:50) for purity checks .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity across different solvents?

Methodological Answer:

  • Kinetic Analysis : Conduct time-resolved UV-Vis or 1^1H NMR experiments in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents to track reaction intermediates .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare solvent effects on transition-state energies and tautomeric equilibria .
  • Cross-Validation : Replicate conflicting studies under controlled humidity and oxygen levels to isolate solvent-specific artifacts .

Q. What experimental frameworks are suitable for evaluating the compound’s environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Partition Coefficients : Measure log P (octanol-water) via shake-flask methods and assess hydrolysis half-lives at pH 4, 7, and 9 .
  • Biotic Studies : Use microcosm assays (e.g., OECD 301F) to quantify biodegradation rates in soil/water systems .
  • Toxicity Profiling : Conduct Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition assays (OECD 201) .

Q. How can researchers address discrepancies in reported bioactivity data (e.g., enzyme inhibition vs. cellular assays)?

Methodological Answer:

  • Assay Standardization : Validate enzyme inhibition (e.g., kinase assays with ATP-competitive controls) and cellular viability (MTT/XTT) protocols using positive controls .
  • Data Normalization : Account for cellular permeability differences by measuring intracellular concentrations via LC-MS/MS .
  • Meta-Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural descriptors (e.g., log P, H-bond donors) with bioactivity trends .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.